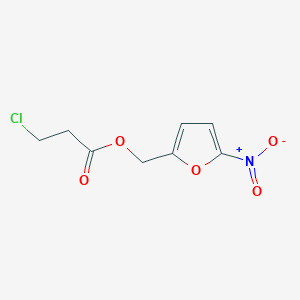

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate

Description

Properties

CAS No. |

13295-81-3 |

|---|---|

Molecular Formula |

C8H8ClNO5 |

Molecular Weight |

233.60 g/mol |

IUPAC Name |

(5-nitrofuran-2-yl)methyl 3-chloropropanoate |

InChI |

InChI=1S/C8H8ClNO5/c9-4-3-8(11)14-5-6-1-2-7(15-6)10(12)13/h1-2H,3-5H2 |

InChI Key |

WOHKMXWHZYDNNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Nitrofuran-2-ylmethanol

The nitrofuran moiety is typically introduced via nitration of furan derivatives or by reduction of 5-nitrofurfural derivatives. Common methods include:

Nitration of Furfural or Furfural Derivatives: Using a nitrating mixture of nitric acid and sulfuric acid at low temperatures (0 to 5 °C) to obtain 5-nitrofurfural or its diacetate derivatives with yields ranging from 82% to 89%.

Reduction to 5-Nitrofuran-2-ylmethanol: The aldehyde group of 5-nitrofurfural can be reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride or catalytic hydrogenation under mild conditions to avoid ring degradation.

Preparation of 3-Chloropropanoate Derivatives

The 3-chloropropanoate moiety is introduced typically via:

Activation of 3-Chloropropanoic Acid: Conversion to 3-chloropropanoyl chloride using reagents like oxalyl chloride or thionyl chloride under controlled temperature (0 to 35 °C) to form the acid chloride intermediate.

Direct Esterification: Alternatively, 3-chloropropanoic acid can be esterified with alcohols under acidic catalysis, but acid chloride intermediates generally provide higher yields and cleaner reactions.

Esterification to Form (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

The key step is the esterification of 5-nitrofuran-2-ylmethanol with 3-chloropropanoyl chloride:

-

Solvent: Dichloromethane or ethyl acetate is commonly used as the reaction medium.

Base: Triethylamine or similar organic bases are added to neutralize the hydrochloric acid generated during the reaction.

Temperature: The reaction is typically initiated at low temperatures (-10 to 0 °C) to control reactivity and then allowed to warm to room temperature (25 to 35 °C) for completion.

Time: Stirring for 2 to 6 hours ensures complete conversion.

-

Dissolve 5-nitrofuran-2-ylmethanol in dry dichloromethane and cool to -10 °C.

Add a solution of 3-chloropropanoyl chloride dropwise under stirring.

Add triethylamine slowly to the reaction mixture to trap HCl.

Gradually warm the mixture to room temperature and stir for several hours.

Quench the reaction with water, separate the organic layer, wash, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by recrystallization or chromatography.

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

The use of triethylamine as a base during esterification is critical to neutralize HCl and prevent side reactions such as hydrolysis or ring opening of the nitrofuran moiety.

Maintaining low temperatures during addition of acid chloride prevents decomposition of sensitive nitrofuran rings and improves selectivity.

Purification by recrystallization from ethyl acetate/petroleum ether or silica gel chromatography yields high-purity products suitable for further applications.

The nitration step requires careful control of temperature and acid concentrations to avoid over-nitration or ring degradation.

Large-scale preparations have been reported with consistent yields and purity, indicating the robustness of the synthetic route.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitrofuran ring can undergo oxidation reactions, leading to the formation of various oxidative products.

Reduction: The nitro group in the nitrofuran ring can be reduced to an amino group under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropanoate moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed:

Oxidation: Various oxidative derivatives of the nitrofuran ring.

Reduction: Amino derivatives of the nitrofuran ring.

Substitution: Substituted derivatives at the chloropropanoate moiety.

Scientific Research Applications

Chemistry: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is used as a building block in the synthesis of more complex organic molecules .

Biology: In biological research, this compound is used to study the effects of nitrofuran derivatives on cellular processes .

Medicine: The antibacterial properties of nitrofuran derivatives make this compound a potential candidate for the development of new antibiotics .

Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate involves the reduction of the nitro group to reactive intermediates that can interact with bacterial DNA, proteins, and enzymes . These interactions disrupt essential cellular processes, leading to bacterial cell death . The compound targets multiple pathways, making it less prone to resistance development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-Chloropropanoate

Molecular Formula : C₅H₉ClO₂

Molecular Weight : 136.58 g/mol

Key Features :

- Ethyl ester group with a 3-chloro substituent.

- Commonly used as a solvent or intermediate in organic synthesis.

Methyl 3-Chloropropanoate

Molecular Formula : C₄H₇ClO₂

Molecular Weight : 122.55 g/mol

Key Features :

- Methyl ester analog with similar reactivity to ethyl esters but shorter alkyl chains.

- Used in pharmaceuticals and agrochemicals; the chloro group may enhance electrophilicity for nucleophilic substitution reactions .

Ethyl-3-(Nitropyridin-4-yl)-2-Oxopropanoates

Example Compound: Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate Synthesis Yield: ~45–50% Key Features:

- Nitropyridine substituent introduces aromaticity and planar geometry, differing from the nitrofuran’s heterocyclic structure.

Fluorophenyl-Substituted Propanoates

Example Compound : Methyl 3-(5-fluoro-2-methoxyphenyl)benzoate

Key Features :

- Fluoro and methoxy groups on the aromatic ring modulate electronic effects (e.g., electron-withdrawing vs. donating).

- Such substituents are often exploited in drug design to optimize bioavailability and target binding .

Structural and Functional Analysis

Substituent Effects

- Nitro Group (Nitrofuran vs. Nitropyridine) : The 5-nitro group on the furan ring may enhance antibacterial activity, whereas nitropyridine derivatives are more commonly studied for their photophysical properties .

- Chloro Position: The 3-chloro substituent on the propanoate chain likely increases electrophilicity, promoting reactions such as hydrolysis or alkylation compared to 2-chloro analogs .

Molecular Weight and Reactivity

| Compound | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|

| (5-Nitrofuran-2-yl)methyl 3-chloropropanoate* | ~197.57 (estimated) | Nitrofuran, 3-chloroester |

| Ethyl 3-chloropropanoate | 136.58 | Ethyl ester, 3-chloro |

| Methyl 3-chloropropanoate | 122.55 | Methyl ester, 3-chloro |

| Methyl 3-(5-fluorophenyl)benzoate | 244.25 | Fluoro, methoxy, benzoate |

*Estimated based on structural formula (C₈H₈ClNO₅).

- Higher molecular weight in nitrofuran-containing esters may reduce volatility but improve thermal stability.

Biological Activity

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate, with the CAS number 13295-81-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : 233.606 g/mol

- Appearance : Yellow crystalline solid

The compound features a nitrofuran moiety, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties :

-

Anticancer Activity :

- Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

- Mechanism of Action :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies :

-

Anticancer Studies :

- Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cell growth in various cancer cell lines through ROS-mediated pathways. The study emphasized the need for further investigation into its pharmacokinetics and potential as a therapeutic agent.

- Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes for preparing (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, and how can purity be ensured post-synthesis?

- Methodological Answer : The compound can be synthesized via esterification of 3-chloropropanoic acid with (5-nitrofuran-2-yl)methanol under acid catalysis (e.g., H₂SO₄) . Alternatively, nucleophilic substitution on activated esters (e.g., using phase-transfer conditions with KI) can yield the target ester . Post-synthesis, purity is ensured through silica-gel chromatography (hexane/ethyl acetate gradient) and spectroscopic validation. Key checks include:

- ¹H NMR : Aromatic protons of the nitrofuran ring (δ 7.5–8.5 ppm) and the ester methylene group (δ 4.5–5.0 ppm).

- IR : Ester carbonyl stretch at ~1740 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies nitrofuran aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl (δ ~170 ppm). The 3-chloropropanoate moiety shows a triplet for the CH₂Cl group (δ 3.6–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion (C₈H₈ClNO₅) and fragments like [M-Cl]+ and [C₅H₃NO₄]+ .

- IR Spectroscopy : Key peaks include C=O (1740 cm⁻¹), NO₂ asymmetric stretch (1520 cm⁻¹), and C-O ester (1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrolytic stability data for this compound under varying pH conditions?

- Methodological Answer : Conflicting stability data often arise from uncontrolled variables (e.g., temperature, ionic strength). To address this:

Perform kinetic studies under standardized pH buffers (e.g., pH 2–12) at 25°C.

Monitor degradation via HPLC/UV-Vis, tracking hydrolysis products (3-chloropropanoic acid and nitrofuran methanol) .

Use density functional theory (DFT) to model hydrolysis pathways. For example, spin density analysis of the 3-chloropropanoate moiety reveals electron-deficient sites prone to nucleophilic attack .

Validate findings against structurally analogous esters (e.g., ethyl 3-chloropropanoate hydrolysis rates) .

Q. What computational approaches predict the reactivity of the nitrofuran moiety in electrophilic substitution reactions?

- Methodological Answer :

- Fukui Indices : Calculate using DFT (B3LYP/6-31G*) to identify nucleophilic (C-3/C-4 of nitrofuran) and electrophilic (C-2/C-5) sites.

- Molecular Dynamics (MD) : Simulate reaction trajectories for nitration or halogenation, comparing activation energies with experimental yields .

- Comparative Analysis : Benchmark against nitrated furan derivatives (e.g., 5-nitrofuroic acid) to validate computational predictions .

Q. How should researchers design experiments to study the biological activity of this compound while controlling for ester hydrolysis byproducts?

- Methodological Answer :

Stability-Indicating Assays : Use LC-MS to quantify intact compound and hydrolysis byproducts in biological matrices (e.g., cell lysates) .

Buffer Optimization : Conduct assays in phosphate-buffered saline (pH 7.4) with protease inhibitors to minimize non-specific hydrolysis.

Control Experiments : Compare activity with 3-chloropropanoic acid and (5-nitrofuran-2-yl)methanol to isolate contributions of the intact ester .

Molecular Docking : Model interactions between the intact ester and target enzymes (e.g., nitroreductases) to guide mechanistic studies .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in the thermal stability of this compound across studies?

- Methodological Answer : Conflicting thermal data (e.g., decomposition temperatures) may stem from impurities or varying analytical methods. To resolve:

DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to measure decomposition onset .

Comparative Studies : Cross-reference with structurally similar esters (e.g., 2-phenylethyl 3-chloropropanoate, decomposition at 305°C) to identify outliers .

Purity Assessment : Use elemental analysis (C, H, N) and HPLC to confirm sample integrity before thermal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.